2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is a brominated thiophene derivative with the molecular formula C₇H₁₀BrNO and a molecular weight of 237.07 g/mol (calculated from PubChemLite data ). The compound features a thiophene ring substituted with a bromine atom at the 5-position, linked via a methylamino-ethanol moiety.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5-9-3-4-10/h1-2,9-10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNISODFPQPLXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Formation of (5-Bromothiophen-2-yl)methylamine: This intermediate is synthesized by reacting (5-Bromothiophen-2-yl)methanol with ammonia or a primary amine under basic conditions.
Reaction with Ethylene Oxide: The (5-Bromothiophen-2-yl)methylamine is then reacted with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles (amines, thiols, alkoxides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated thiophene derivatives
Substitution: Thiophene derivatives with different substituents
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The brominated thiophene ring may interact with biological macromolecules, while the aminoethanol moiety can form hydrogen bonds and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Molecular Features
Key Observations :
- Bromothiophene vs.
- Hydrochloride Salts : The hydrochloride derivative () increases water solubility compared to the free base, a common strategy for improving bioavailability in pharmaceuticals.
- Functional Group Additions: Compounds with methoxy or phenoxy groups () exhibit higher molecular weights and altered polarity, impacting solubility and reactivity.
Physicochemical Properties
- Solubility: The target compound’s bromothiophene and ethanolamine groups suggest moderate polarity, likely soluble in polar aprotic solvents (e.g., DMSO) but less so in water. In contrast, the hydrochloride analog () is expected to have enhanced aqueous solubility due to ionic character.
- logP (Partition Coefficient) : Estimated logP values (via substituent contributions):
Research Findings and Data Gaps
- Structural Analysis : While crystallographic data for the target compound are absent, tools like SHELXL () and OLEX2 () are widely used for similar small-molecule analyses.
- Toxicity and Safety : Safety data for many analogs (e.g., ) remain unpublished, highlighting a need for further toxicological studies.
Q & A
Q. What novel applications exist in polymer science or drug delivery systems?
- Methodological Answer : Explore its use as a monomer in pH-responsive hydrogels (amine groups enable cross-linking) or as a ligand in metal-organic frameworks (MOFs) for controlled drug release. Characterize via DSC (thermal stability) and SEM (morphology) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
